

Data Presentation: A Comparative Analysis of ME1 Inhibitor Scaffolds

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Compound of Interest

Compound Name: Malic Enzyme inhibitor ME1

Cat. No.: B2598902

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Two primary scaffolds have shown notable inhibitory activity against ME1: a competitive inhibitor with a piperazine-1-pyrrolidine-2,5-dione core and a novel allosteric inhibitor, AS1134900. The following table summarizes their in vitro efficacy.

Scaffold	Representative Compound	Inhibition Type	Target Binding Site	IC50 (μM)	Cellular Activity
Piperazine-1-pyrrolidine-2,5-dione	Compound 1	Competitive	NADP+ binding site	0.15[1]	Dose-dependently reduces colony formation in HCT116 and HT29 cells.[2]
Imidazo[4,5-b]pyridine-benzothiazole	AS1134900	Allosteric (Uncompetitive)	Novel allosteric site	0.73[3][4][5][6][7]	Limited inhibition of proliferation in PATU-8988T pancreatic cancer cells, potentially due to low cell permeability. [3][4][6] However, it leads to significant growth inhibition in ME2-null pancreatic cancer cells and xenograft tumors.[7]

Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This high-throughput screening assay measures the enzymatic activity of ME1 by detecting the production of NADPH.[5]

Principle: ME1 catalyzes the conversion of malate to pyruvate, reducing NADP⁺ to NADPH. The generated NADPH is then used by diaphorase to convert resazurin into the fluorescent product resorufin, which can be quantified.

Materials:

- Recombinant human ME1 enzyme
- Malate
- NADP⁺
- Diaphorase
- Resazurin
- Assay buffer (e.g., Tris-HCl)
- Test compounds (inhibitors)
- Microplate reader with fluorescence detection (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

- Prepare a reaction mixture containing ME1 enzyme, malate, and NADP⁺ in the assay buffer.
- Add the test compounds at various concentrations to the wells of a microplate.
- Initiate the enzymatic reaction by adding the reaction mixture to the wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

- Add the diaphorase and resazurin solution to each well.
- Incubate for a further period to allow for the conversion of resazurin to resorufin.
- Measure the fluorescence intensity at the appropriate wavelengths.
- Calculate the percent inhibition of ME1 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Colony Formation Assay

This assay assesses the effect of ME1 inhibitors on the growth and survival of cancer cells.

Principle: Cancer cells are treated with the ME1 inhibitor, and their ability to proliferate and form colonies is monitored over several days. A reduction in colony formation indicates the inhibitor's cytotoxic or cytostatic effect.

Materials:

- Cancer cell line (e.g., HCT116, HT29)
- Cell culture medium and supplements (e.g., DMEM, FBS)
- ME1 inhibitor compound
- Multi-well plates (e.g., 6-well plates)
- Crystal violet staining solution
- Microscope for imaging

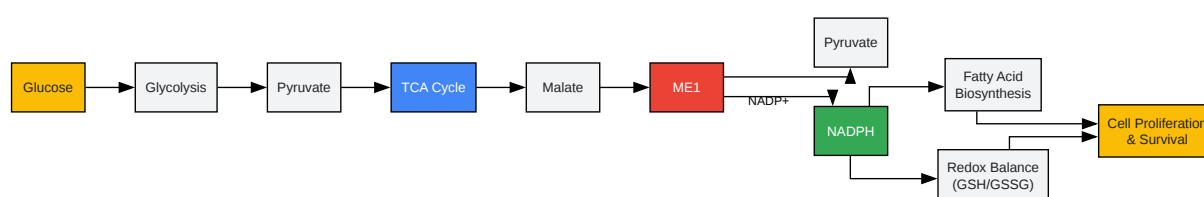
Procedure:

- Seed the cancer cells at a low density in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the ME1 inhibitor. A vehicle control (e.g., DMSO) should be included.

- Incubate the cells for an extended period (e.g., 7-14 days), allowing for colony formation. The medium should be replaced with fresh medium containing the inhibitor every 2-3 days.
- After the incubation period, wash the cells with phosphate-buffered saline (PBS).
- Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).
- Stain the colonies with crystal violet solution.
- After staining, wash the plates with water to remove excess stain and allow them to dry.
- Count the number of colonies in each well or solubilize the stain and measure the absorbance to quantify cell viability.
- Determine the effect of the inhibitor on colony formation relative to the vehicle control.

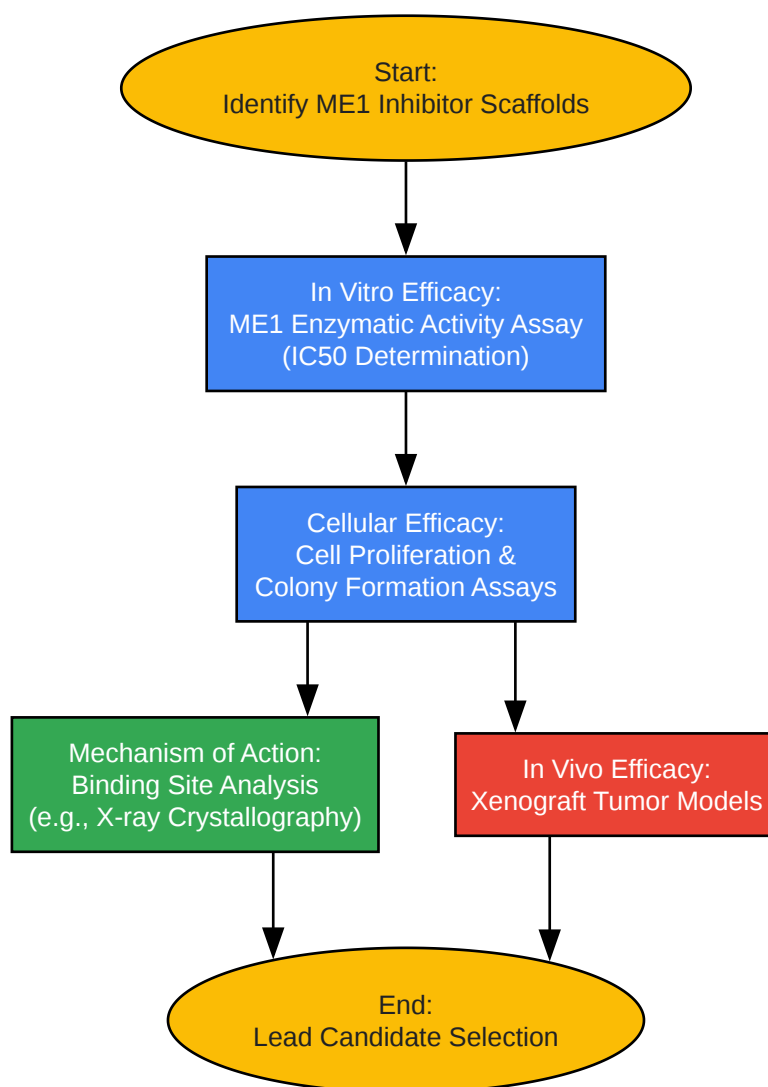
Visualizations: Signaling Pathways and Experimental Workflows

To better understand the context of ME1 inhibition, the following diagrams illustrate the key signaling pathways involving ME1 and a typical experimental workflow for inhibitor evaluation.



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Caption: ME1's role in cellular metabolism and cancer proliferation.



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Caption: Workflow for evaluating ME1 inhibitors.

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